Rel-(3R,4S)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-amine
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Overview
Description
Rel-(3R,4S)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-amine is a synthetic organic compound that features a tetrahydrofuran ring substituted with a pyrazole group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Pyrazole Group: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Amination: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the pyrazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rel-(3R,4S)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-amine: can be compared with other pyrazole-substituted tetrahydrofuran derivatives.
Other Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.
Other Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
(3R,4S)-4-pyrazol-1-yloxolan-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-4-11-5-7(6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2/t6-,7+/m0/s1 |
InChI Key |
BZOTYVBJEUKYKB-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=CC=N2)N |
Canonical SMILES |
C1C(C(CO1)N2C=CC=N2)N |
Origin of Product |
United States |
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